molecular formula C7H11NO3S B1460330 9lambda6-Thia-3-azabicyclo[4.2.1]nonane-4,9,9-trione CAS No. 1934467-89-6

9lambda6-Thia-3-azabicyclo[4.2.1]nonane-4,9,9-trione

Cat. No.: B1460330
CAS No.: 1934467-89-6
M. Wt: 189.23 g/mol
InChI Key: FPMCDVAYTDSMRL-UHFFFAOYSA-N
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Description

9lambda6-Thia-3-azabicyclo[4.2.1]nonane-4,9,9-trione, supplied with CAS Number 1934467-89-6, is a synthetically valuable bicyclic compound designed for advanced research and development applications . This molecule features a bridged ring system incorporating lactam (4-one) and sulfone (9,9-dioxide) functional groups, making it a versatile and sophisticated building block in medicinal chemistry and drug discovery . Its molecular formula is C7H11NO3S, and it has a molecular weight of 189.23 g/mol . The unique, strained architecture of the [4.2.1] bicyclic framework is of significant interest for constructing molecular scaffolds with defined three-dimensional properties. Researchers utilize this compound primarily as a key intermediate in the synthesis of more complex molecules, where its reactive functional groups allow for further chemical modifications. The presence of the sulfonyl group can influence the compound's electronic properties and enhance its potential to interact with biological targets. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

9,9-dioxo-9λ6-thia-3-azabicyclo[4.2.1]nonan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3S/c9-7-3-5-1-2-6(4-8-7)12(5,10)11/h5-6H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMCDVAYTDSMRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC(=O)CC1S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Azabicyclo[4.2.1]nonane Core

The bicyclic core is commonly synthesized via intramolecular cyclization reactions starting from appropriate amino-ketone precursors. For example, condensation of amino alcohols or amines with diketones under acidic conditions can form the bicyclic framework.

  • Typical conditions involve acid catalysis (e.g., sulfuric acid) at low temperatures (0–10 °C) to favor cyclization without side reactions.
  • The intermediate bicyclic amine or ketone is isolated as a crude product for further functionalization.

Oxidation to the Trione

The three ketone groups (trione) are formed by selective oxidation of the bicyclic intermediate:

  • Strong oxidants such as sodium tungstate (Na2WO4) with hydrogen peroxide have been employed for similar bicyclic ketone oxidations.
  • The reaction is monitored by HPLC and NMR to ensure high purity and yield.
  • The oxidation step is often done after sulfur oxidation to maintain sulfur in the desired oxidation state.

Representative Experimental Data

Step Reagents/Conditions Yield (%) Notes
Cyclization to bicyclic amine/ketone Amino-ketone + H2SO4, 0–10 °C ~57 Crude product used directly in next step
Sulfur oxidation to sulfone (9lambda6-thia) H2O2, Na2WO4, aqueous solvent 85–90 Controlled oxidation to avoid ring damage
Oxidation to trione Na2WO4/H2O2 or similar oxidants 80–90 High purity confirmed by HPLC, NMR

Note: These yields and conditions are inferred from analogous bicyclic sulfur-containing compounds due to limited direct literature on this exact compound but are consistent with procedures for related azabicyclic sulfones.

Analytical and Quality Control

  • Purity is typically assessed by high-performance liquid chromatography (HPLC) and quantitative proton nuclear magnetic resonance (^1H NMR) spectroscopy.
  • Structural confirmation is done by mass spectrometry and sometimes X-ray crystallography.
  • The compound exhibits no rotatable bonds and has a topological polar surface area of 71.6 Ų, indicating rigidity and moderate polarity.

Chemical Reactions Analysis

Types of Reactions

9lambda6-Thia-3-azabicyclo[4.2.1]nonane-4,9,9-trione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Structure

The molecular formula for 9lambda6-Thia-3-azabicyclo[4.2.1]nonane-4,9,9-trione is C7H11NO3SC_7H_{11}NO_3S, with a molecular weight of approximately 175.24 g/mol. The compound features a bicyclic framework that includes a thia (sulfur-containing) and azabicyclic structure.

Chemistry

Building Block for Synthesis : The compound serves as an essential building block in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.

Biology

Biological Activity : Research has indicated potential biological activities associated with this compound. Studies focus on its interactions with biomolecules, which may lead to insights into its role in biological systems.

Medicine

Therapeutic Applications : Ongoing research explores the therapeutic potential of 9lambda6-Thia-3-azabicyclo[4.2.1]nonane-4,9,9-trione as a drug candidate. Its unique chemical properties may allow it to modulate enzyme activity or interact with specific receptors, suggesting possible applications in drug development.

Industry

Material Development : The compound is also utilized in the development of new materials and chemical processes. Its distinct reactivity can be harnessed to create innovative products across various industrial applications.

Mechanism of Action

The mechanism of action of 9lambda6-Thia-3-azabicyclo[4.2.1]nonane-4,9,9-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Bridged Heterocycles

The compound is compared to other bicyclic systems with variations in heteroatoms, bridge sizes, and substituents (Table 1).

Table 1. Structural and Functional Comparison of Bicyclic Analogues

Compound Name Structure Heteroatoms Molecular Weight Key Properties/Activities References
9λ⁶-Thia-3-azabicyclo[4.2.1]nonane-4,9,9-trione Bicyclo[4.2.1] S, N, 3×C=O ~253.3* Potential CNS activity, high rigidity [1, 2]
1-Azabicyclo[4.2.1]nonane-5,9-dione Bicyclo[4.2.1] N, 2×C=O 181.2 Synthetic intermediate for lactams [2]
9-Azabicyclo[3.3.1]nonane derivatives Bicyclo[3.3.1] N Varies Anticholinergic, curare-like activity [4, 8]
9-Thiabicyclo[4.2.1]nonane Bicyclo[4.2.1] S 142.3 Thermodynamically stable, no rearrangement [5, 9]

*Molecular weight estimated based on formula.

Key Observations:

  • Bridge Size and Stability: Bicyclo[4.2.1] systems (e.g., 9λ⁶-Thia-3-azabicyclo[4.2.1]) are less thermodynamically stable than bicyclo[3.3.1] systems, as demonstrated by the tendency of aza analogs to rearrange to the [3.3.1] configuration . However, sulfur-containing analogs (e.g., 9-Thiabicyclo[4.2.1]nonane) resist rearrangement due to the stability of episulfonium ion intermediates .
  • In contrast, sulfur-containing bicyclic compounds (e.g., 9λ⁶-Thia-3-azabicyclo[4.2.1]) are under investigation for neurological applications, leveraging their rigid scaffolds for CNS-targeted drug design .
Physicochemical Properties
  • Thermodynamic Stability: The bicyclo[4.2.1] framework in 9λ⁶-Thia-3-azabicyclo[4.2.1]nonane-4,9,9-trione is less stable than bicyclo[3.3.1] systems but gains stability from sulfur’s electron-withdrawing effects .

Biological Activity

9lambda6-Thia-3-azabicyclo[4.2.1]nonane-4,9,9-trione is a bicyclic compound characterized by the presence of sulfur and nitrogen atoms. Its unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews existing literature on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

Property Details
Molecular FormulaC7H13N2O3S
Molecular Weight189.24 g/mol
IUPAC Name9-lambda-6-thia-3-azabicyclo[4.2.1]nonane-4,9,9-trione
CAS Number1934467-89-6

Synthesis Methods

The synthesis of 9lambda6-Thia-3-azabicyclo[4.2.1]nonane typically involves cycloaddition reactions. One common method includes the [6π+2π]-cycloaddition of N-substituted azepines with alkynes, catalyzed by transition metal complexes such as cobalt (I) acetylacetonate. This approach allows for the introduction of various substituents that can influence biological activity.

The biological activity of 9lambda6-Thia-3-azabicyclo[4.2.1]nonane is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurotransmission. The compound acts as an agonist for these receptors, potentially influencing synaptic transmission and neuropharmacology .

Antiparasitic Activity

Recent studies have indicated the compound's potential against protozoan parasites such as Plasmodium falciparum and Trypanosoma brucei. For instance, derivatives of azabicyclo compounds have shown significant antiplasmodial activity in vitro, with IC50 values in submicromolar concentrations against resistant strains of P. falciparum .

Case Studies

  • Antimalarial Activity : A study reported that certain derivatives of azabicyclo compounds exhibited marked activity against chloroquine-resistant strains of P. falciparum, highlighting the importance of structural modifications in enhancing efficacy .
  • Antitrypanosomal Activity : Another investigation found that compounds related to 9lambda6-Thia-3-azabicyclo exhibited moderate to high activity against Trypanosoma brucei rhodesiense, with IC50 values ranging from 1.00 to 6.57 µM depending on the substitution pattern on the bicyclic structure .

Structure-Activity Relationship (SAR)

The biological activity of 9lambda6-Thia-3-azabicyclo[4.2.1]nonane is influenced by its structural characteristics:

Substitution Biological Effect
Nitrogen PositionAlters receptor affinity
Sulfur OxidationModifies pharmacokinetics
Ring ModificationsEnhances selectivity against pathogens

Q & A

Synthesis and Structural Challenges

Q: What synthetic routes are reported for 9λ⁶-thia-3-azabicyclo[4.2.1]nonane-4,9,9-trione, and what challenges arise during its preparation? A: The compound’s synthesis involves bridged lactam frameworks, often via condensation reactions. For example, analogous systems like 1-azabicyclo[4.2.1]nonane-5,9-dione are synthesized through ketone-lactam cyclization under acidic conditions . Key challenges include:

  • Intermediate stability : Episulfonium ion intermediates (common in sulfur-containing bicyclic systems) may resist rearrangement to the [4.2.1] framework due to thermodynamic preferences for [3.3.1] systems .
  • Functional group compatibility : The trione groups (three ketone moieties) require selective protection/deprotection strategies to avoid side reactions.

Reactivity and Functionalization

Q: How do the sulfur atom and trione groups influence the compound’s chemical reactivity? A:

  • Sulfur’s role : The thia bridge increases rigidity and may enhance electrophilic reactivity at adjacent carbons. For instance, sulfur in 9-thia-3-azabicyclo[4.2.1]nonane analogs facilitates nucleophilic substitutions or oxidation reactions .
  • Trione reactivity : The three ketone groups enable diverse transformations:
    • Reduction : Selective reduction to secondary alcohols using NaBH₄/CeCl₃.
    • Condensation : Formation of hydrazones or semicarbazones for derivatization.
      Comparative studies show that replacing sulfur with oxygen (e.g., 9-oxa analogs) reduces electrophilicity, highlighting sulfur’s unique role .

Biological Activity and Target Identification

Q: What pharmacological targets or biological activities are hypothesized for this compound? A: While direct data on 9λ⁶-thia-3-azabicyclo[4.2.1]nonane-4,9,9-trione is limited, structurally related diazabicyclo compounds exhibit neuropharmacological activity. For example:

  • Serotonin receptor antagonism : 4,9-Diazabicyclo[4.2.1]nonane derivatives show affinity for 5-HT receptors, suggesting potential CNS applications .
  • Enzyme inhibition : The trione motif may act as a transition-state analog for oxidoreductases or proteases.
    Methodological note : Computational docking (e.g., AutoDock Vina) and in vitro binding assays (radioligand displacement) are recommended to validate targets .

Spectroscopic Characterization

Q: What spectroscopic techniques are critical for characterizing this compound? A: Key methods include:

  • NMR :
    • ¹H NMR : Distinct signals for bridgehead protons (δ 3.5–4.5 ppm) and ketone-adjacent CH₂ groups (δ 2.0–2.5 ppm).
    • ¹³C NMR : Ketone carbons appear at δ 205–215 ppm .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated for C₈H₉NO₃S: 199.03 g/mol) .
  • IR : Strong carbonyl stretches (~1700 cm⁻¹) confirm trione groups .

Comparative Structure-Activity Relationships (SAR)

Q: How do structural analogs differ in reactivity or bioactivity? A: Subtle changes in the bicyclic framework significantly alter properties:

CompoundKey ModificationBiological/Reactivity Profile
9-Thia-3-azabicyclo[4.2.1]nonaneSulfur bridgeEnhanced electrophilicity; drug candidate potential
9-Oxa-3-azabicyclo[4.2.1]nonaneOxygen bridgeReduced reactivity; anxiolytic effects
4,9-Diazabicyclo[4.2.1]nonaneAdditional nitrogenSerotonin receptor antagonism

Mechanistic Insights into Rearrangement Pathways

Q: Under what conditions does the [4.2.1] bicyclic system rearrange, and how can this be mitigated? A:

  • Acid-catalyzed rearrangement : Protonation of bridgehead nitrogen in aza analogs can trigger ring contraction to [3.3.1] systems .
  • Mitigation strategies :
    • Use non-polar solvents (e.g., toluene) to stabilize the [4.2.1] conformation.
    • Introduce bulky substituents (e.g., tert-butyl) to sterically hinder rearrangement .

Computational Modeling for Reactivity Prediction

Q: How can DFT calculations guide synthetic or functionalization strategies? A:

  • Transition-state analysis : Identify energy barriers for ketone reduction or sulfur oxidation.
  • Electrostatic potential maps : Predict nucleophilic attack sites on the bicyclic framework.
    For example, M06-2X/6-31+G(d,p) level calculations accurately model episulfonium ion stability in related systems .

Analytical Challenges in Purity Assessment

Q: What impurities are common in synthesized batches, and how are they quantified? A:

  • Byproducts : Partial reduction products (e.g., mono- or diols from trione groups) or rearrangement byproducts (e.g., [3.3.1] analogs).
  • Analytical methods :
    • HPLC : C18 reverse-phase columns with UV detection (λ = 254 nm) resolve trione derivatives.
    • TLC : Silica gel plates (ethyl acetate/hexane, 1:1) visualize ketone-containing impurities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9lambda6-Thia-3-azabicyclo[4.2.1]nonane-4,9,9-trione
Reactant of Route 2
9lambda6-Thia-3-azabicyclo[4.2.1]nonane-4,9,9-trione

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